(2Z)-N-(3-ethoxyphenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
This compound features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(3-ethoxyphenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, including the formation of the thiazinane ring and the introduction of various substituents. Common synthetic routes may include:
Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms under controlled conditions.
Introduction of Substituents: The ethoxy, ethyl, fluorophenyl, and carboxamide groups are introduced through various reactions, such as nucleophilic substitution, esterification, and amidation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and cost-effective raw materials. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(3-ethoxyphenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines). The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce various substituted thiazinane derivatives.
Scientific Research Applications
(2Z)-N-(3-ethoxyphenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activities or receptor binding.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-N-(3-ethoxyphenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazinane derivatives with different substituents, such as:
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Fluorine compounds: Compounds containing fluorine atoms, which exhibit unique chemical properties.
Uniqueness
(2Z)-N-(3-ethoxyphenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is unique due to its specific combination of functional groups and the presence of a thiazinane ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C21H22FN3O3S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(3-ethoxyphenyl)-3-ethyl-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C21H22FN3O3S/c1-3-25-19(26)13-18(29-21(25)24-15-10-8-14(22)9-11-15)20(27)23-16-6-5-7-17(12-16)28-4-2/h5-12,18H,3-4,13H2,1-2H3,(H,23,27) |
InChI Key |
KYYFEHBFBWWQJR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)OCC |
Origin of Product |
United States |
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